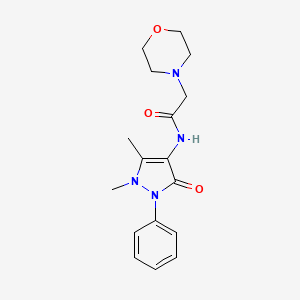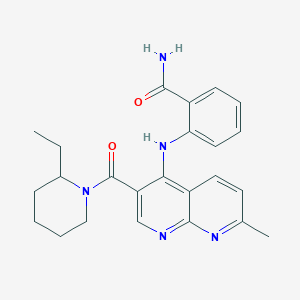
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide” is a chemical compound . It is also known by other names such as “d,l-Antipyryl-morpholino-essigsaeure”, “1-Phenyl-2,3-dimethyl-5-pyrazolon-4-ylmorpholinessigsaeure”, and "Antipyryl-morpholino-essigsaeure" .
Synthesis Analysis
The synthesis of this compound has been studied in the context of copper (II) complexes . The ligand and its copper (II) chelates have been prepared and investigated using several physicochemical techniques .Molecular Structure Analysis
The structures of the ligand and its copper (II) complexes have been characterized by x-ray single crystal diffraction . The ligand crystalizes in the monoclinic P21/n space group .Chemical Reactions Analysis
The copper (II) complexes show distorted square-planar geometries, with the ligand behaving as a bidentate NS chelating agent . The ligand coordinates to the copper (II) ions through the N atom of the pyrazolyl ring and the thione S atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a bond length of 1.678 (2) Å, which is slightly longer than that reported for C = S bond length (1.599 Å) .Aplicaciones Científicas De Investigación
Antifungal Agents
Compounds derived from morpholin-4-yl)acetamide, such as "N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide," have been identified as potent antifungal agents against various species including Candida and Aspergillus, showcasing broad antifungal in vitro activity and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).
Coordination Complexes
Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity due to the effect of hydrogen bonding in the self-assembly process, highlighting their potential in medicinal chemistry and materials science (Chkirate et al., 2019).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for their antimicrobial and hemolytic activities. These compounds display variable antimicrobial effectiveness against selected microbial species, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has been reported, with certain derivatives exhibiting significant anti-inflammatory activity. This underscores the potential of pyrazole-acetamide derivatives in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Herbicidal Use
Chloroacetamides like alachlor and metazachlor, which have structural similarities to pyrazole-acetamide derivatives, are used as selective herbicides. Their mechanism involves inhibiting fatty acid synthesis in various plants, indicating the potential agricultural applications of related compounds (Weisshaar & Böger, 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-13-16(18-15(22)12-20-8-10-24-11-9-20)17(23)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXFDPBYIPMDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)


![3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde](/img/structure/B2527506.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)
![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2527514.png)
